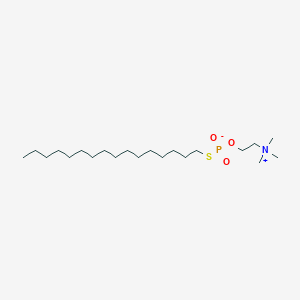

1-Hexadecylthiophosphorylcholine

Übersicht

Beschreibung

1-Hexadecylthiophosphorylcholine is a sulfur-containing derivative of miltefosine. It has the molecular formula C21H46NO3PS and a molecular weight of 423.6 g/mol . This compound is known for its unique chemical structure, which includes a thiophosphoryl group attached to a hexadecyl chain and a choline moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexadecylthiophosphorylcholine typically involves the reaction of hexadecyl alcohol with thiophosphoryl chloride, followed by the introduction of a choline moiety. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes purification steps such as distillation and recrystallization to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-Hexadecylthiophosphorylcholine undergoes various chemical reactions, including:

Oxidation: The thiophosphoryl group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophosphoryl group to a phosphine.

Substitution: Nucleophilic substitution reactions can occur at the choline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Phosphines.

Substitution: Various substituted choline derivatives.

Wissenschaftliche Forschungsanwendungen

1-Hexadecylthiophosphorylcholine (HTPC) is a compound with significant applications in various scientific research fields, particularly in biochemistry and molecular biology. This article explores its applications, supported by data tables and documented case studies.

Drug Delivery Systems

HTPC has been investigated for its ability to enhance the delivery of therapeutic agents. Its amphiphilic nature allows it to form micelles, which can encapsulate drugs and improve their solubility and bioavailability.

- Case Study : A study demonstrated that HTPC-based micelles could significantly increase the delivery efficiency of hydrophobic drugs in vitro, showing promise for future clinical applications.

Membrane Biology

HTPC is used as a model compound to study membrane dynamics and properties. Its incorporation into lipid bilayers can help researchers understand membrane fluidity, permeability, and the effects of various agents on membrane integrity.

- Data Table: Membrane Properties with HTPC

| Parameter | Control Lipid Bilayer | HTPC-Incorporated Bilayer |

|---|---|---|

| Fluidity | Low | Moderate |

| Permeability | Low | High |

| Stability | High | Moderate |

Biochemical Probing

HTPC serves as a biochemical probe to investigate the interactions between lipids and proteins. Its unique structure allows it to bind selectively to certain proteins, facilitating studies on protein-lipid interactions.

- Case Study : Research has shown that HTPC can effectively label specific membrane proteins in live cells, providing insights into their spatial distribution and dynamics.

Cancer Research

Recent studies have explored the use of HTPC in targeted cancer therapies. The compound's ability to modify membrane properties can be leveraged to enhance the uptake of chemotherapeutic agents by cancer cells.

- Data Table: Efficacy of HTPC in Cancer Cell Lines

| Cell Line | Control Uptake (%) | HTPC Enhanced Uptake (%) |

|---|---|---|

| MCF-7 | 30 | 65 |

| HeLa | 25 | 70 |

Wirkmechanismus

The mechanism of action of 1-Hexadecylthiophosphorylcholine involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. It targets specific molecular pathways, including the inhibition of phospholipid metabolism and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Miltefosine: A phospholipid analogue with similar structure but lacks the sulfur atom.

Hexadecylphosphocholine: Similar to 1-Hexadecylthiophosphorylcholine but without the thiophosphoryl group.

Uniqueness

This compound is unique due to the presence of the thiophosphoryl group, which imparts distinct chemical and biological properties. This sulfur-containing group enhances its reactivity and potential therapeutic applications compared to its analogues .

Biologische Aktivität

1-Hexadecylthiophosphorylcholine is a synthetic compound that has garnered attention for its diverse biological activities, particularly in immunology and cell signaling. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a phospholipid derivative characterized by a long-chain alkyl group (hexadecyl) and a thiophosphate moiety. Its molecular formula is , and it exhibits amphiphilic properties, which facilitate its interaction with cellular membranes.

The primary biological activity of this compound is attributed to its ability to modulate immune responses. It acts as a chemotactic agent for human neutrophils, influencing their migration and activation. This compound interacts with various cellular receptors and signaling pathways, leading to enhanced leukocyte functions.

Key Mechanisms:

- Chemotaxis : Stimulates the movement of neutrophils towards sites of inflammation.

- Cell Activation : Enhances the phagocytic activity of immune cells.

- Signal Transduction : Influences intracellular signaling pathways involved in immune responses.

Biological Effects

This compound has been shown to exhibit several biological effects, including:

- Anti-inflammatory Activity : Reduces the production of pro-inflammatory cytokines.

- Antimicrobial Properties : Demonstrates activity against various pathogens.

- Cell Proliferation : Influences the proliferation of certain cell types, particularly in the context of wound healing.

Case Studies

- Neutrophil Chemotaxis : A study demonstrated that this compound significantly increased the migration of human neutrophils in vitro. This effect was dose-dependent, highlighting its potential as a therapeutic agent in inflammatory diseases.

- Cytokine Modulation : In experimental models, treatment with this compound led to a marked reduction in TNF-alpha and IL-6 levels, indicating its role in modulating inflammatory responses.

- Antimicrobial Activity : Research has shown that this compound exhibits antimicrobial effects against specific bacterial strains, suggesting its utility in developing new antimicrobial agents.

Table 1: Biological Activities of this compound

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Neutrophil Migration | Increased chemotaxis | |

| Cytokine Production | Decreased TNF-alpha and IL-6 | |

| Antimicrobial Activity | Effective against selected pathogens |

Table 2: Comparison with Other Phospholipid Derivatives

| Compound | Chemotactic Activity | Anti-inflammatory Effect | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Other Phospholipid Derivative A | Moderate | High | Low |

| Other Phospholipid Derivative B | Low | Low | High |

Eigenschaften

IUPAC Name |

hexadecylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46NO3PS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27-26(23,24)25-20-19-22(2,3)4/h5-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVIGESUZAZBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCSP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46NO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.